Stains-all
Overview
Description
Stains-all is a complex organic compound known for its unique structural properties and applications in various scientific fields This compound is characterized by its naphtho[1,2-d]thiazolium core, which is a fused ring system combining naphthalene and thiazole moieties
Mechanism of Action
Target of Action
Stains-All primarily targets anionic proteins, nucleic acids, anionic polysaccharides, and other anionic molecules . It has a particular affinity for calcium-binding proteins (CaBP) .
Mode of Action
This compound interacts with its targets through ionic interactions . It binds to anionic sites on proteins and nucleic acids, leading to a change in its color . The dye is metachromatic, meaning its color changes depending on its contact with other molecules .
Biochemical Pathways
This compound affects the visualization of biochemical pathways by differentially staining various biomolecules. It is particularly useful in the study of calcium-binding proteins and their role in various biochemical processes . It also differentiates between highly acidic proteins, which stain blue, and less acidic proteins, which stain pink .
Pharmacokinetics
Therefore, staining is performed in the absence of light and photographed immediately .
Result of Action
The result of this compound action is the differential staining of various biomolecules. Highly anionic proteins are stained blue, proteoglycans purple, and anionic proteins pink . RNA is stained bluish-purple, and DNA is stained blue . This allows for the visualization and identification of these molecules in a sample.
Action Environment
The action of this compound is influenced by environmental factors such as light and the pH of the staining solution . The dye is light-sensitive, so staining is performed in the absence of light . The staining intensity can be increased by the addition of silver nitrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stains-all typically involves multi-step organic reactions. One common method includes the condensation of naphtho[1,2-d]thiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often facilitated by the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity. Solvent extraction and recrystallization are commonly employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Stains-all undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
Stains-all has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-methyl-naphtho[1,2-d]thiazolium, toluene-4-sulfonate: Similar in structure but with different substituents and counterions.
2-Methyl-3-ethylnaphtho[2,1-d]thiazole-3-ium: Another related compound with variations in the thiazole ring and substituents.
1H-Naphtho[2,3-d][1,2,3]triazole: A structurally related compound with a triazole ring instead of thiazole.
Uniqueness
Stains-all stands out due to its specific combination of naphthalene and thiazole rings, along with the unique positioning of ethyl and methyl groups.
Properties
IUPAC Name |
1-ethyl-2-[3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRYMWMMKKRGC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884385 | |
Record name | Stains-all | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-31-6 | |
Record name | Stains-all | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7423-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propen-1-yl]-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stains-all | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]naphtho[1,2-d]thiazolium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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